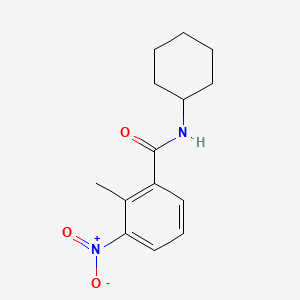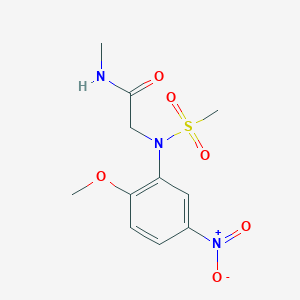
3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BEB, and it belongs to the class of benzamide derivatives.
Wirkmechanismus
The mechanism of action of BEB is not fully understood yet. However, it is believed to act through multiple pathways depending on the target cell type. In cancer cells, BEB induces cell cycle arrest by inhibiting the activity of cyclin-dependent kinases and downregulating the expression of cyclins. It also induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In inflammatory cells, BEB inhibits the activation of NF-κB pathway by preventing the translocation of NF-κB from the cytoplasm to the nucleus. This leads to a decrease in the production of pro-inflammatory cytokines. In neurons, BEB enhances the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission and a decrease in seizure activity.
Biochemical and Physiological Effects:
BEB has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the activity of cyclin-dependent kinases, which leads to a decrease in cell proliferation. It also induces apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins. In inflammatory cells, BEB inhibits the activation of NF-κB pathway, which leads to a decrease in the production of pro-inflammatory cytokines. In neurons, BEB enhances the activity of GABA-A receptors, which leads to an increase in inhibitory neurotransmission and a decrease in seizure activity.
Vorteile Und Einschränkungen Für Laborexperimente
BEB has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, there are some limitations to its use in lab experiments. BEB is a relatively new compound, and its mechanism of action is not fully understood yet. Further research is needed to determine its optimal dosage and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on BEB. One direction is to investigate its potential use as an anticancer agent in combination with other chemotherapeutic agents. Another direction is to explore its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine its optimal dosage and potential side effects in humans. Overall, BEB has shown promising results in various scientific research applications, and further research is needed to fully understand its potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(benzyloxy)-N-(4-ethoxyphenyl)benzamide involves the reaction between 4-ethoxyaniline and 3-(benzyloxy)benzoyl chloride in the presence of a base. The reaction takes place under reflux conditions and produces BEB as a white solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Wissenschaftliche Forschungsanwendungen
BEB has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, anti-inflammatory agent, and anticonvulsant agent. In anticancer research, BEB has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In anti-inflammatory research, BEB has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB pathway. In anticonvulsant research, BEB has been found to increase the threshold for seizure induction and reduce the duration of seizures.
Eigenschaften
IUPAC Name |
N-(4-ethoxyphenyl)-3-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-2-25-20-13-11-19(12-14-20)23-22(24)18-9-6-10-21(15-18)26-16-17-7-4-3-5-8-17/h3-15H,2,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANFTVWGTZRBKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5888526.png)
![5-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5888530.png)

![2-({[(2-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5888544.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5888548.png)
![7-[(4-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5888564.png)
![4-methyl-2-(3-pyridinylmethyl)-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B5888579.png)

![2-({[(2-phenylethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5888587.png)


![(3,4-dimethoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5888609.png)
![3-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-2,4-pentanedione](/img/structure/B5888617.png)